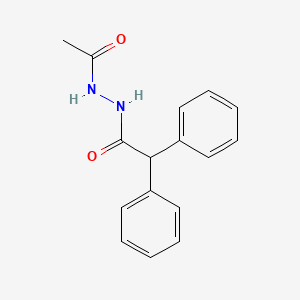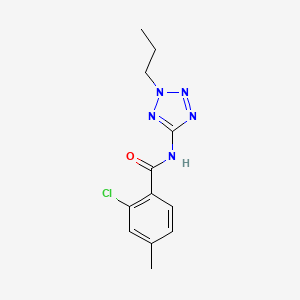![molecular formula C16H15ClN2O3 B5786697 2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis methods for related compounds involve multiple steps, including acetylation, methylation, and specific reactions like the Fries rearrangement and Sandmeyer reaction. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesis utilized DMF as a solvent and potassium carbonate as a catalyst, followed by reaction with sulfuryl chloride under optimized conditions, achieving a yield of about 80% (Gao Yonghong, 2009). Another study synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the compound's crystal structure through X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like IR, MS, and NMR spectroscopy. The crystal structure is detailed through parameters such as space group, unit cell dimensions, and hydrogen-bonding interactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group P2(1)/c, with the crystal structure stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related compounds include acetylation, methylation, and the use of catalysts for specific transformations. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the synthesized compounds. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide under optimized conditions led to significant yields, demonstrating the compound's potential utility (Gao Yonghong, 2009).
properties
IUPAC Name |
2-(4-acetamidophenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-12-6-8-13(9-7-12)22-10-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBTPGRZHDEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)



![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)



![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)


